2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline is a complex organic compound with a unique structure that combines elements of benzimidazole, pyridine, and quinazoline
Preparation Methods
The synthesis of 2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-ethoxy-4,6,6-trimethyl-5,6-dihydroquinoline with a suitable benzimidazole derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using reagents such as alkyl halides or acyl chlorides. .
Scientific Research Applications
2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline can be compared with similar compounds such as:
6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound is used as an antioxidant in rubber and has similar structural features but different applications.
5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar dihydro structure but contains sulfur atoms and is used in different chemical contexts.
2H-pyran, 3,4-dihydro-: This compound shares the dihydro structure but has a different ring system and is used in different chemical reactions.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
18-ethoxy-13,13,15-trimethyl-3,10,12-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,16,18-heptaene |
InChI |
InChI=1S/C22H25N3O/c1-5-26-15-10-16-14(2)12-22(3,4)25-13-24-19-9-7-6-8-18(19)23-21(24)17(11-15)20(16)25/h6-11,14H,5,12-13H2,1-4H3 |
InChI Key |
JGSXNOOGNUVURA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(CC(N3CN4C2=NC5=CC=CC=C54)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.